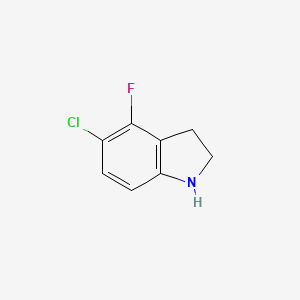

5-Chloro-4-fluoroindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFN |

|---|---|

Molecular Weight |

171.60 g/mol |

IUPAC Name |

5-chloro-4-fluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7ClFN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 |

InChI Key |

OJZLWLVSSMMYJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)Cl)F |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 5 Chloro 4 Fluoroindoline and Analogues

Reactivity of Halogen Atoms on the Aromatic Indoline (B122111) Ring

The presence of both chlorine and fluorine atoms on the benzene (B151609) portion of the indoline ring imparts distinct reactivity patterns, primarily governed by the principles of nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Chlorinated and Fluorinated Indoles/Indolines

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic rings. core.ac.uk The mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk For the reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgrsc.org

In the context of halogenated indolines, the relative reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. nih.gov This is contrary to the trend observed in aliphatic SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, making it the most effective leaving group in this context. rsc.org

For a molecule like 5-Chloro-4-fluoroindoline, the fluorine atom at the C-4 position is generally more susceptible to SNAr than the chlorine atom at C-5. This preferential reactivity is exploited in the synthesis of various derivatives. For instance, polyfluoroarenes readily undergo SNAr with nucleophiles like amines or alcohols, typically showing para-selectivity. nih.govresearchgate.net While specific studies on this compound are limited, analogous reactions on fluoro- and chloroarenes with indoles have been developed to achieve N-arylation under transition-metal-free conditions, often promoted by a strong base like KOH in DMSO. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Aromatics

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 3-Methylindole | 1,2-Dichlorobenzene | KOH, DMSO, 135°C, 24h | 1-(2-Chlorophenyl)-3-methylindole | 72% |

| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄, MeCN, 60°C | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | 82% nih.gov |

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60°C | 10-(Perfluoro-p-tolyl)-10H-phenothiazine | 86% nih.gov |

| 4-Fluoronitrobenzene | Polyvinylamine | Water, reflux | Poly[N-(4-nitrophenyl)vinylamine] | N/A researchgate.net |

Palladium- and Copper-Mediated Cross-Coupling Reactions at Halogenated Positions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing an alternative to SNAr for functionalizing halogenated indolines. rsc.org These methods are particularly useful for aryl chlorides, which are often less reactive in SNAr. The relative reactivity of aryl halides in these reactions is typically I > Br > Cl > F, the reverse of the SNAr trend.

This differential reactivity allows for selective, sequential functionalization of dihalogenated substrates. For instance, in molecules containing both a bromo and an iodo substituent, the iodo group can be selectively coupled under Sonogashira conditions, followed by a Suzuki coupling at the bromo position. researchgate.net A similar selectivity would be expected for this compound, where the C-Cl bond would be preferentially functionalized over the much stronger C-F bond in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid) and is catalyzed by a palladium complex. It is a versatile method for creating aryl-aryl bonds. Studies on 2,4,7-trichloroquinazoline (B1295576) have demonstrated that sequential, regioselective Suzuki couplings can be achieved, highlighting the ability to control reactivity at different chlorinated positions. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgyoutube.com It is a reliable method for synthesizing arylalkynes. Ligand-free, copper-catalyzed versions of this reaction have also been developed, using catalysts like Cu₂O at elevated temperatures. organic-chemistry.org

Copper-Mediated Coupling (Ullmann Reaction): The classical Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. acs.org Modern advancements have led to catalytic versions that operate under milder conditions. Copper-mediated C-H activation and halogenation have also been reported, expanding the utility of copper in functionalizing heterocycles. beilstein-journals.orgnih.gov

Table 2: Examples of Palladium- and Copper-Mediated Cross-Coupling Reactions

| Halogenated Substrate | Coupling Partner | Catalyst System | Reaction Type | Product | Yield |

| 5-Bromo-3-iodo-1-(triisopropylsilyl)indole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Sonogashira | 5-Bromo-3-(phenylethynyl)-1-(triisopropylsilyl)indole | 95% researchgate.net |

| 5-Bromo-3-(phenylethynyl)-1-(triisopropylsilyl)indole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki | 5-Phenyl-3-(phenylethynyl)-1-(triisopropylsilyl)indole | 85% researchgate.net |

| Iodobenzene | Phenylacetylene | Cu₂O, Cs₂CO₃ | Sonogashira-type | Diphenylacetylene | 94% organic-chemistry.org |

| 2,4,7-Trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Suzuki | 2,4-Dichloro-7-(4-methoxyphenyl)quinazoline | 89% nih.gov |

Reactivity and Functionalization of the Indoline Nitrogen Atom

N-Alkylation, N-Acylation, and N-Sulfonation Reactions

Direct functionalization of the indoline nitrogen allows for the introduction of diverse molecular fragments.

N-Alkylation: This is typically achieved by reacting the indoline with an alkyl halide in the presence of a base. In a study involving a complex molecule containing a 5-chloro-1H-indol-3-yl moiety, selective N-alkylation was achieved on a different nitrogen atom within the molecule by carefully controlling the reaction conditions (e.g., using a base in an aprotic solvent like DMF). core.ac.uk This highlights the importance of reaction conditions in directing selectivity.

N-Acylation: The indoline nitrogen can be readily acylated using acyl chlorides or anhydrides under basic conditions to form N-acylindolines. Friedel-Crafts acylation of N-phenylsulfonylindole, for example, proceeds at the C-3 position, demonstrating the need for N-protection if C-acylation is desired. researchgate.net Direct N-acylation is a standard transformation for secondary amines.

N-Sulfonation: Aromatic sulfonation is a classic electrophilic aromatic substitution where a hydrogen atom is replaced by a sulfonic acid group (-SO₃H), often using fuming sulfuric acid. wikipedia.orglibretexts.orglibretexts.org For N-sulfonation of an indoline, the more common approach is to react it with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. This forms a stable sulfonamide linkage.

Table 3: Examples of N-Functionalization Reactions

| Substrate | Reagent | Conditions | Product Type | Ref. |

| (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione | Benzyl (B1604629) bromide | K₂CO₃, DMF, 100°C | N-Alkylation | core.ac.uk |

| 1-(Phenylsulfonyl)indole | Acetic anhydride | AlCl₃ | C-3 Acylation (N-protected) | researchgate.net |

| Benzene | H₂SO₄ / SO₃ | Heat | Aromatic Sulfonation | wikipedia.org |

Reactivity of the Indoline Carbon Skeleton (C-2, C-3, C-6, C-7)

The carbon skeleton of indoline presents multiple sites for functionalization, with reactivity patterns influenced by both the saturated pyrrolidine (B122466) ring and the substituted benzene ring.

Reactivity at C-2 and C-3: The C2-C3 bond in the parent indole (B1671886) is a π-rich double bond, making the C-3 position highly nucleophilic and prone to electrophilic attack. quora.com In indoline, this bond is saturated, altering the reactivity. The C-2 and C-3 positions become sp³-hybridized carbons. Oxidative activation strategies can be used to re-aromatize the indoline to an indole, often proceeding through intermediates that allow for functionalization at these positions. researchgate.netrsc.org Electrophilic substitution at the C-2 position of a 3-substituted indole is believed to occur indirectly, possibly via an indolenine intermediate. doi.org

Reactivity at C-6 and C-7: Functionalization of the benzenoid C-H bonds (C-4, C-5, C-6, C-7) is challenging due to their lower intrinsic reactivity compared to the pyrrole (B145914) ring in indoles. researchgate.net However, transition-metal-catalyzed C-H activation has emerged as a powerful strategy. By using a directing group on the indoline nitrogen, catalysts can be guided to specific C-H bonds. Rhodium-catalyzed reactions have been developed for the site-selective dual functionalization of indolines at the C-7 and C-6 positions. nih.govfigshare.com Similarly, palladium and copper catalysts have been used for the C-H arylation of indoles at the C-7, C-6, C-5, and C-4 positions by selecting appropriate N-directing groups. researchgate.net An alternative strategy involves the reduction of an indole to an indoline, directed C-H functionalization at the C-7 position, and subsequent re-oxidation to the functionalized indole. nih.gov The electronic effects of the existing chloro and fluoro substituents on this compound would also influence the regioselectivity of further electrophilic or metal-catalyzed substitutions on the benzene ring.

Electrophilic Aromatic Substitution Patterns on the Benzenoid Ring

The benzenoid ring of the indoline system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org In the case of this compound, the regiochemical outcome of such substitutions is governed by the combined directing effects of the fused pyrrolidine ring and the two halogen substituents.

The fused pyrrolidine ring, specifically the nitrogen atom, acts as an electron-donating group through resonance, thereby activating the aromatic ring towards electrophilic attack. This activating effect is typically ortho- and para-directing. Relative to the point of fusion, this directs incoming electrophiles to the C4 and C6 positions. Since the C4 position is already substituted with a fluorine atom, the primary activating effect of the indoline nitrogen directs substitution to the C6 position.

The halogen substituents, chlorine at C5 and fluorine at C4, exhibit a dual electronic effect. Inductively, they are strongly electron-withdrawing, which deactivates the ring towards EAS. wikipedia.org However, through resonance, they can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions. nih.gov Halogens are therefore classified as deactivating, ortho-, para-directors.

The interplay of these directing effects on this compound dictates the likely positions of substitution, which are C6 and C7:

Substitution at C6: This position is ortho to the chlorine at C5 and meta to the fluorine at C4. It is also the para-position relative to the indoline nitrogen's point of fusion (C7a), receiving a strong activating and directing influence from the fused pyrrolidine ring. The ortho-directing effect of the C5-chloro group further enhances the reactivity of this site.

Substitution at C7: This position is meta to the chlorine at C5 and the indoline nitrogen. However, it is para to the fluorine at C4. The para-directing effect of fluorine is often strong. researchgate.net

Therefore, a competition between substitution at C6 and C7 is expected. The strong activation and directing effect from the indoline nitrogen towards C6, combined with the ortho-directing effect of chlorine, suggests that C6 is a highly probable site for electrophilic attack. However, the para-directing nature of the fluorine at C4 could lead to the formation of a C7-substituted product. The precise product distribution would depend on the specific electrophile and reaction conditions employed.

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions.

| Reaction Type | Typical Reagents | Expected Electrophile | Potential Product Positions |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | 6-Nitro and/or 7-Nitro |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halonium ion (Br⁺ or Cl⁺) | 6-Halo and/or 7-Halo |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylium ion (RCO⁺) | 6-Acyl and/or 7-Acyl |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Carbocation (R⁺) | 6-Alkyl and/or 7-Alkyl |

Functionalization at the Saturated Pyrrolidine Ring (e.g., α-arylation)

The saturated pyrrolidine ring of this compound offers opportunities for functionalization, particularly at the C2 and C3 positions, which are alpha to the nitrogen atom. One of the most significant transformations is the direct C-H functionalization to form new carbon-carbon bonds, such as in α-arylation reactions.

Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful method for modifying saturated N-heterocycles. nih.gov These reactions typically involve the coupling of the indoline with an arylboronic acid or a similar organometallic reagent. For instance, a Pd(II)-catalyzed α-C(sp³)–H cross-coupling of pyrrolidines with aryl and heteroaryl boronic acids has been developed. nih.govscispace.com This methodology allows for the direct introduction of an aryl group at the C2 position. The reaction often proceeds with high monoselectivity, preventing diarylation. nih.gov

The general mechanism involves the coordination of a palladium catalyst to the indoline, followed by C-H bond activation at the α-position to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with the organometallic coupling partner to furnish the α-arylated product and regenerate the active palladium catalyst. scispace.com Directing groups attached to the indoline nitrogen can be employed to control the regioselectivity of the C-H activation.

While the inherent reactivity of the C3 position of the indole core is well-known in dearomatized systems, direct functionalization of the C2 position of the indoline ring is a common target. acs.orgresearchgate.net For a substrate like this compound, these methods would allow for the synthesis of 2-aryl-5-chloro-4-fluoroindoline derivatives, significantly increasing molecular complexity.

| Reaction | Catalyst/Reagents | Coupling Partner | Product Type |

| α-Arylation | Pd(TFA)₂, 1,4-Benzoquinone | Arylboronic acid | 2-Aryl-5-chloro-4-fluoroindoline |

| α-Arylation | Ru(0) complexes | Aryl halide | 2-Aryl-5-chloro-4-fluoroindoline |

| C3-Alkylation | Iridium catalysts | Alcohols | 3-Alkyl-5-chloro-4-fluoroindoline |

Ring-Opening Reactions and Molecular Rearrangements (e.g., oxindole (B195798) formation)

The indoline scaffold can undergo various ring-opening and rearrangement reactions, leading to diverse and structurally distinct heterocyclic systems. A prominent example of such a transformation is the oxidation of the indoline ring to form an oxindole (indolin-2-one). This involves the introduction of a carbonyl group at the C2 position of the indoline core.

The oxidation of indoles and indolines to their corresponding oxindoles is a fundamental transformation in organic synthesis due to the prevalence of the oxindole motif in pharmaceuticals and natural products. nih.gov A variety of oxidizing agents can accomplish this conversion. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS). researchgate.net More environmentally benign methods have also been developed, such as halide-catalyzed oxidations using Oxone as the terminal oxidant. nih.gov Another approach involves the use of sulfuric acid adsorbed on silica (B1680970) gel, which promotes a facile and regioselective oxidation. rsc.org

For this compound, these oxidative methods would yield 5-chloro-4-fluorooxindole. This transformation converts the planar, aromatic indole precursor into a more complex, three-dimensional structure with a stereocenter at the C3 position if a substituent is present. nih.gov

Beyond simple oxidation, indoline derivatives can undergo more complex molecular rearrangements. For example, dearomative Cope rearrangements of indole systems can produce structurally complex products with new vicinal stereocenters. nih.gov Acid-catalyzed rearrangements, such as the aza-semipinacol rearrangement of C2-spiroindolines, can be used to form indolenine products bearing a C3-quaternary stereocenter. While these specific examples start from indole or indolenine precursors, they highlight the chemical versatility of the core structure and the potential for analogous rearrangements in highly functionalized indolines.

| Transformation | Typical Reagents | Resulting Scaffold |

| Oxidation to Oxindole | m-CPBA, NBS, or Oxone/Halide | 5-Chloro-4-fluorooxindole |

| Oxidation to 2-Oxindole | H₂SO₄/Silica Gel | 5-Chloro-4-fluorooxindole |

| Aza-Semipinacol Rearrangement | Acid (e.g., TsOH) | Indolenine with C3-quaternary center |

| Dearomative Cope Rearrangement | Thermal or Catalytic | Complex polycyclic indoline |

Stereochemical Aspects of Indoline Syntheses and Chemical Transformations

The synthesis and functionalization of indolines often involve the creation or modification of stereocenters, making stereochemical control a critical aspect of their chemistry. The C2 and C3 positions of the pyrrolidine ring are common sites for the introduction of chirality.

Enantioselective synthesis of indolines can be achieved through various strategies. One approach involves the intramolecular C-H insertion of donor/donor carbenes, which can form the C2-C3 bond and create two stereogenic centers with high levels of enantioselectivity. nih.gov This method has been successfully applied to substrates containing free amine groups, yielding highly enantioenriched indoline products. nih.gov

Another powerful technique is the catalytic asymmetric dearomatization (CADA) of indoles. chemrxiv.org Palladium-catalyzed intermolecular asymmetric spiroannulation of indoles with alkynes, for instance, can construct indoline structures with a C2-quaternary stereocenter in high yield and enantioselectivity. These chiral indolines can then serve as precursors for further stereospecific transformations.

Diastereoselective reactions are also crucial for controlling the relative stereochemistry of multiple centers. For example, a dearomative indole C3-alkylation followed by an intramolecular aza-Friedel–Crafts cascade reaction can produce 2,3-fused tetracyclic indolines with a C3 all-carbon quaternary stereocenter in a highly cis-diastereoselective manner. acs.org Similarly, photoredox-catalyzed dearomative cycloadditions can deliver highly strained, fused indolines with exceptional diastereoselectivity. acs.org

When functionalizing a pre-existing chiral indoline, the stereochemistry of the starting material can direct the outcome of subsequent reactions. For example, the diastereoselective di-arylation of pyrrolidines has been achieved in a one-pot sequential process, indicating that the first-introduced aryl group can influence the stereochemical outcome of the second arylation. nih.gov

These stereocontrolled methodologies are essential for the synthesis of optically active indoline derivatives, which is of paramount importance in medicinal chemistry where the biological activity of a molecule is often dependent on its specific stereoisomeric form.

Advanced Theoretical and Computational Chemistry of 5 Chloro 4 Fluoroindoline

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how 5-Chloro-4-fluoroindoline is synthesized and how it reacts is crucial for its practical application. Computational chemistry provides invaluable tools for mapping out reaction pathways and explaining observed selectivities.

The synthesis of substituted indolines can often proceed through complex reaction mechanisms involving multiple steps and the possibility of forming various isomers. organic-chemistry.org Computational methods, particularly DFT, can be used to map the entire potential energy surface of a reaction. This involves locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed, which illustrates the energy changes that occur as the reaction progresses.

The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. By comparing the activation energies for different possible pathways, chemists can predict which products are most likely to form and under what conditions. This predictive capability is instrumental in optimizing reaction yields and selectivity.

In the synthesis of substituted aromatic compounds like this compound, regioselectivity—the preference for reaction at one position over another—is a key consideration. For instance, in electrophilic aromatic substitution reactions on the indoline (B122111) ring, the positions of the chlorine and fluorine atoms will direct incoming electrophiles to specific positions.

Computational models can elucidate the origins of this selectivity. nih.govcomporgchem.com By calculating the distribution of electron density and the stability of potential intermediates (such as sigma complexes in electrophilic substitution), researchers can predict the most favorable site of attack. For example, distortion/interaction analysis, where the energy required to distort the reactants into the transition state geometry is calculated, has been successfully used to predict the regioselectivity of nucleophilic additions to indolynes, which are reactive intermediates of indoles. nih.govacs.org This type of analysis can explain why one regioisomer is formed preferentially over another. Similarly, computational models can be used to understand ortho-selectivity, the preference for substitution at the position adjacent to an existing substituent.

Table 2: Hypothetical Activation Energies for Electrophilic Bromination of this compound

This table presents hypothetical, yet realistic, data for illustrative purposes to demonstrate the concept of computational prediction of regioselectivity.

| Position of Bromination | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C6 | 0 | Yes |

| C7 | +2.5 | No |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for understanding the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment over time.

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, MD simulations can track the trajectory of each atom over time, providing a moving picture of the molecule's behavior.

For this compound, MD simulations can be used to perform a thorough conformational analysis. The indoline ring is not perfectly flat, and it can adopt different puckered conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.gov By simulating a system containing multiple molecules of this compound, or a solution of the compound in a solvent, one can observe how the molecules interact with each other and with the solvent molecules. These simulations can reveal the nature and strength of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which are crucial in determining the bulk properties of the compound, its solubility, and its ability to bind to biological targets. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a pivotal computational strategy in medicinal chemistry for designing derivatives of a lead compound, such as this compound, with enhanced biological activity. ijpras.com The core principle of QSAR is to develop a mathematical model that correlates the chemical structure of a series of compounds with their observed biological activity. ijpras.comfrontiersin.org This model can then be used to predict the activity of newly designed, yet unsynthesized, derivatives.

For this compound, a QSAR study would begin by creating a virtual library of derivatives. This involves systematically modifying the indoline scaffold, for instance, by introducing various substituents at the nitrogen atom (N-1) or the available positions on the aromatic ring. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties and are categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For instance, substituting the N-1 position with an electron-withdrawing group would lower the HOMO energy and affect the molecule's ability to participate in charge-transfer interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like Taft's Es. The size of the substituent at the N-1 position can influence how the molecule fits into a biological target's binding pocket.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common descriptor is the partition coefficient (log P). Adding a long alkyl chain to the indoline nitrogen would increase the log P value.

Once the descriptors and biological activity data (e.g., IC50 values from an enzymatic assay) are collected for a training set of derivatives, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the QSAR model. The resulting equation provides a quantitative understanding of how each descriptor influences activity. For example, a hypothetical QSAR equation might reveal that high activity is correlated with a moderate log P value, the presence of a hydrogen bond donor at N-1, and a negative electrostatic potential near the fluorine atom.

This validated model then becomes a powerful predictive tool for the rational design of new, more potent this compound derivatives, optimizing for desired activities and properties before committing to chemical synthesis. basicmedicalkey.com

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Derivative (Substituent at N-1) | Log P | Molecular Weight ( g/mol ) | HOMO Energy (eV) | Predicted Activity (Log 1/IC50) |

|---|---|---|---|---|

| -H (Parent) | 2.15 | 171.60 | -6.5 | 4.8 |

| -CH3 | 2.55 | 185.63 | -6.3 | 5.2 |

| -COCH3 | 1.80 | 213.64 | -7.1 | 5.9 |

Application of Quantum Chemical Topology Descriptors for Intramolecular Interactions

Quantum Chemical Topology provides a rigorous framework for analyzing the molecular electron density to characterize chemical bonding and non-covalent interactions. benthamscience.com Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are particularly useful for understanding the intramolecular interactions within this compound that dictate its conformation and reactivity. dntb.gov.uarsc.org

The QTAIM analysis, pioneered by R.F.W. Bader, partitions the molecular space into distinct atomic basins based on the gradient vector field of the electron density (ρ). benthamscience.com The analysis focuses on critical points where this gradient is zero. A Bond Critical Point (BCP) located between two atoms indicates the presence of a bonding interaction. The properties of the electron density at this BCP provide quantitative information about the nature of the bond. nih.gov

For this compound, QTAIM analysis can elucidate several key intramolecular features:

C-F and C-Cl Bonds: Analysis of the BCPs for the C4-F and C5-Cl bonds would reveal their nature. The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between a covalent bond (high ρ, negative ∇²ρ) and a polar covalent interaction.

Intramolecular Hydrogen Bonds: The possibility of weak C-H···F or C-H···N hydrogen bonds, which can influence the molecule's preferred conformation, can be investigated. The presence of a BCP between the hydrogen and the acceptor atom (F or N), along with specific topological criteria (low ρ, positive ∇²ρ), would confirm such an interaction. nih.gov

Ring Strain: The topology of the electron density within the fused ring system can reveal information about ring strain. The positions of Ring Critical Points (RCPs) and the bond paths' curvature are indicative of the strain within the five-membered indoline ring.

The ELF provides a complementary perspective by mapping the regions of space where electron localization is high, corresponding to covalent bonds and lone pairs. An ELF analysis of this compound would visualize the high localization associated with the C-C, C-N, C-H, C-F, and C-Cl bonds, as well as the lone pairs on the nitrogen, fluorine, and chlorine atoms. This can offer insights into the molecule's nucleophilic and electrophilic sites.

Table 2: Typical QTAIM Descriptors for Characterizing Intramolecular Interactions

| Interaction Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

|---|---|---|---|

| Covalent Bond (e.g., C-C) | > 0.20 | < 0 | Shared-shell interaction |

| Polar Covalent Bond (e.g., C-F) | 0.15 - 0.30 | > 0 | Intermediate character |

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound, aiding in structure elucidation and characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is typically performed using Density Functional Theory (DFT). nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts. For ¹⁹F NMR, which is particularly sensitive to the electronic environment, accurate predictions require high-level methods and basis sets. researchgate.net Computational models can predict the distinct chemical shifts for each proton and carbon in the indoline structure, accounting for the inductive effects of the chloro and fluoro substituents. For instance, the fluorine atom at C4 is expected to cause a significant downfield shift for the adjacent proton at C3 and the carbon at C4.

IR Spectroscopy: The infrared (IR) spectrum can be simulated by calculating the harmonic vibrational frequencies of the molecule, also using DFT methods like B3LYP. nih.govnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C aromatic ring stretching, or C-F and C-Cl stretching. The calculated IR intensities help in predicting the appearance of the spectrum. For this compound, distinct vibrational modes associated with the C-F and C-Cl bonds would be predicted, typically in the 1100-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively. nih.gov Comparing the simulated spectrum with an experimental one is a powerful method for confirming the molecular structure.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help rationalize and predict likely fragmentation pathways under electron ionization (EI-MS). youtube.com The analysis begins by considering the molecular ion (M⁺·). Fragmentation is guided by the stability of the resulting radical and cation fragments. For this compound, likely fragmentation pathways would include:

Loss of a chlorine radical: Cleavage of the C-Cl bond to form a stable [M-Cl]⁺ cation.

Loss of a hydrogen radical: Cleavage of a C-H bond, particularly from the benzylic position (C7).

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the five-membered ring.

Loss of HF: Elimination of hydrogen fluoride (B91410) from the molecular ion.

By calculating the energies of these potential fragments, their relative stability can be assessed, allowing for a reasoned prediction of the major peaks that would be observed in the mass spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Corresponding Structural Element |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) ~ -120 to -140 ppm | C4-F |

| ¹H NMR | Downfield shift for proton at C3 | Proximity to electronegative N and F |

| IR | Vibrational band at ~1050 cm⁻¹ | C-F stretch |

| IR | Vibrational band at ~750 cm⁻¹ | C-Cl stretch |

Synthesis and Functionalization of 5 Chloro 4 Fluoroindoline Derivatives

Rational Design Principles for Novel 5-Chloro-4-fluoroindoline Analogues

The design of novel analogues of this compound is guided by established principles of medicinal chemistry, aiming to optimize interactions with biological targets. The presence of both chlorine and fluorine on the benzenoid ring provides a unique electronic and steric profile. The electron-withdrawing nature of these halogens can influence the reactivity of the entire indoline (B122111) system.

Rational design strategies often involve computational methods, such as molecular docking, to predict the binding of designed analogues to specific protein targets. ulb.ac.beresearchgate.net For instance, structure-based design has been successfully employed for developing 3-(aminoalkyl)-5-fluoroindole analogues as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. ulb.ac.beresearchgate.net In this context, the 4-chloro and 5-fluoro substitution pattern could be exploited to enhance binding affinity and selectivity for a given target. The design process may also consider the introduction of various functional groups at different positions of the indoline core to probe the chemical space around a biological target and establish structure-activity relationships (SAR). ldorganisation.com

Diversification Strategies at Various Positions of the Indoline Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse library of compounds.

The nitrogen atom of the indoline ring is a key site for functionalization. N-alkylation, N-arylation, and N-acylation are common strategies to introduce a wide range of substituents. For example, N-substitution can be used to introduce groups that modulate solubility, cell permeability, or to install pharmacophores that interact with specific biological targets. jst.go.jp In a study on isatin (B1672199) derivatives, N-alkylation with a butyl group was shown to influence the cytotoxic activity of the resulting compounds. jst.go.jp Similarly, the introduction of a benzyl (B1604629) group at the nitrogen of a 5-chloroindoline-2-one derivative has been reported. nih.gov These examples highlight the feasibility and importance of modifying the indoline nitrogen to tune the properties of the final molecule.

While the 5-chloro-4-fluoro substitution is fixed, further modifications on the benzenoid ring at positions C-6 and C-7 can be explored. Electrophilic aromatic substitution reactions could potentially introduce additional functional groups, though the directing effects of the existing halogens would need to be carefully considered. The introduction of substituents at these positions can impact the electronic properties and steric profile of the molecule, potentially leading to improved biological activity. For instance, studies on other substituted indoles have shown that modifications at these positions can significantly affect their therapeutic potential. rsc.org

The saturated pyrrolidine (B122466) ring of the indoline core offers opportunities for introducing substituents at the C-2 and C-3 positions. The functionalization at C-3 is particularly common in indole (B1671886) chemistry. For example, the introduction of an aminoalkyl side chain at the C-3 position of 5-fluoroindoles has been explored for the development of MPO inhibitors. ulb.ac.beresearchgate.net Similarly, the synthesis of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylic acid derivatives demonstrates the feasibility of introducing complex side chains at the C-3 position. mdpi.com Functionalization at C-2 can also be achieved, for instance, through the synthesis of 2-substituted indole derivatives. These modifications can introduce new chiral centers and allow for the exploration of three-dimensional chemical space.

Characterization of Novel Derivatives Using Advanced Analytical Techniques

The unambiguous characterization of newly synthesized this compound derivatives is crucial to confirm their structure and purity. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of organic molecules. jst.go.jp For fluorinated compounds, ¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atom. Two-dimensional NMR techniques, such as COSY and HMQC, can be used to establish connectivity between protons and carbons. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular mass of a compound, which helps in confirming its elemental composition. mdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for mass analysis. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as C=O, N-H, and C-F bonds. jst.go.jp

The table below summarizes the analytical techniques used for the characterization of related substituted indoline and indole derivatives.

| Analytical Technique | Information Obtained | Reference |

| ¹H NMR | Proton environment and connectivity | jst.go.jpmdpi.com |

| ¹³C NMR | Carbon skeleton | jst.go.jpmdpi.com |

| ¹⁹F NMR | Fluorine environment | |

| Mass Spectrometry | Molecular weight and formula | jst.go.jpmdpi.com |

| FT-IR Spectroscopy | Presence of functional groups | jst.go.jp |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of substituents on the pyrrolidine ring or at the nitrogen atom can create chiral centers, leading to the formation of enantiomers or diastereomers. Since different stereoisomers can have distinct biological activities, their stereoselective synthesis is of great importance. metu.edu.tr

Several strategies can be employed for the stereoselective synthesis of chiral indolines. One approach is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and can be subsequently removed. researchgate.net Chiral catalysts, including organocatalysts and metal complexes with chiral ligands, can also be used to achieve high enantioselectivity in reactions such as reductions, alkylations, and cycloadditions. metu.edu.trmdpi.com For example, the diastereoselective addition of an allylic indium intermediate to a chiral sulfinyl imine has been used to synthesize chiral tetrahydroquinolines. researchgate.net A similar strategy could potentially be adapted for the synthesis of chiral this compound derivatives. The development of stereoselective methods would allow for the synthesis of enantiomerically pure compounds, which is crucial for the development of new drugs.

Research Applications of 5 Chloro 4 Fluoroindoline and Its Analogues in Chemical Biology and Materials Science Excluding Clinical Data

Development of Molecular Probes and Research Tools

Halogenated indoline (B122111) derivatives serve as versatile tools for fundamental biochemical and biophysical research, enabling the investigation of complex biological processes.

The fluorine-19 (¹⁹F) nucleus possesses exceptional properties for Nuclear Magnetic Resonance (NMR) spectroscopy, making it a powerful probe for studying molecular interactions. nih.gov With 100% natural abundance, a high gyromagnetic ratio (resulting in 83% of the sensitivity of ¹H), and a chemical shift that is highly sensitive to the local electronic environment, ¹⁹F NMR is an ideal tool for investigating biological systems, which are nearly devoid of endogenous fluorine. nih.govresearchgate.net

The incorporation of a fluorine atom, as seen in 5-Chloro-4-fluoroindoline, allows researchers to monitor the binding of small molecules to proteins and other macromolecules. researchgate.net Changes in the ¹⁹F NMR chemical shift upon binding can provide valuable information about the conformation of the ligand in the binding pocket and the nature of the interaction. This technique is particularly advantageous for fragment-based drug discovery and for studying complex biological media, as the ¹⁹F signal can be readily detected even in the presence of a multitude of other molecules. nih.govcfplus.cz For instance, studies have successfully used ¹⁹F NMR to observe the binding of fluorinated small molecules to bromodomains, which are key epigenetic reader proteins. acs.org

Key Advantages of ¹⁹F NMR in Biological Studies

| Feature | Advantage | Reference |

|---|---|---|

| High Sensitivity | Strong signal detection from small sample quantities. | nih.gov |

| 100% Natural Abundance | No isotopic enrichment is required. | nih.gov |

| Large Chemical Shift Range | High sensitivity to changes in the local molecular environment. | nih.govresearchgate.net |

| Low Biological Background | Minimal interference from endogenous molecules. | nih.gov |

The indoline scaffold is a privileged structure in medicinal chemistry, frequently utilized as a building block for designing functionally diverse molecules. ekb.egnih.govresearchgate.net Its structural rigidity and defined three-dimensional shape make it an excellent starting point for creating probes to explore the binding sites of enzymes and receptors. acs.org The benzene (B151609) ring of the indoline can participate in hydrophobic interactions with amino acid residues, while the nitrogen atom can act as both a hydrogen bond donor and acceptor. nih.gov

By systematically modifying the indoline core, researchers can develop tool compounds for assay development and to elucidate biological pathways. For example, functional groups can be appended to the indoline nitrogen or the aromatic ring to introduce reporter tags, cross-linking agents, or affinity labels. These modified indolines can be used to identify and validate new biological targets, facilitating the early stages of drug discovery. nih.gov The versatility of the indoline framework allows for the creation of extensive compound libraries, which are essential for high-throughput screening and for establishing a preliminary understanding of how structural modifications impact biological activity. ekb.egacs.org

Precursors for the Synthesis of Biologically Relevant Small Molecules

This compound is a valuable chemical intermediate, providing a halogenated core structure for the synthesis of more complex molecules with potential biological activities.

The indoline ring system is a key component of numerous compounds designed to interact with specific biological targets. nih.gov Substituted indolines, including this compound, can be synthesized and subsequently elaborated into a variety of more complex structures. Synthetic routes often involve the modification of a precursor indole (B1671886), followed by reduction or cyclization to form the indoline ring. nih.gov

This scaffold serves as a crucial intermediate in the generation of molecules targeting a range of proteins. For instance, indoline derivatives have been integral to the development of inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. acs.org The specific halogenation pattern of this compound can be exploited to fine-tune the electronic and steric properties of the final compound, potentially enhancing its binding affinity and selectivity for a target enzyme or receptor. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. fiveable.me The indoline scaffold is frequently used in such studies. By creating a series of analogues where different parts of the molecule are systematically modified, researchers can identify the key functional groups responsible for the desired biological effect. nih.govdrugdesign.org

In the context of a this compound analogue, SAR studies might involve:

Modification of the Aromatic Ring: Altering or adding substituents to the benzene portion of the indoline to probe interactions within a binding pocket. nih.gov

Substitution on the Nitrogen Atom: Introducing different groups on the indoline nitrogen to explore effects on solubility, cell permeability, and hydrogen bonding. nih.gov

Varying Halogenation: Replacing the chlorine or fluorine with other halogens or functional groups to assess the impact of electronics and sterics on activity. nih.gov

For example, a SAR study on tricyclic indoline derivatives revealed that modifications to the aromatic portion of the indoline ring and the side chain attached to it significantly impacted the compound's activity and toxicity profile. nih.gov Such studies are crucial for optimizing lead compounds in a research setting.

Illustrative SAR Modifications on an Indoline Scaffold

| Modification Site | Purpose of Modification | Potential Impact | Reference |

|---|---|---|---|

| Aromatic Ring (Position 5) | Altering electronic properties and steric bulk. | Changes in binding affinity and selectivity. | nih.govnih.gov |

| Indoline Nitrogen (Position 1) | Modulating pKa, solubility, and H-bonding. | Influence on pharmacokinetics and target engagement. | nih.gov |

| Side Chains | Exploring additional binding pockets. | Enhanced potency and altered activity profile. | nih.govdrugdesign.org |

Advanced Antimicrobial and Antifungal Research

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated heterocyclic compounds have shown promise in this area. nih.gov While direct antimicrobial studies on this compound are not extensively documented, research on analogous structures provides a strong rationale for its investigation in this field.

The presence of halogen atoms can significantly enhance the antimicrobial properties of a molecule. For example, studies on substituted chalcones have shown that fluorinated derivatives possess significant antibacterial and antifungal activity. nih.gov Similarly, chloro-substituted imidazoline (B1206853) and imidazole (B134444) derivatives have demonstrated notable effects against various bacterial and fungal strains. researchgate.netnih.gov For instance, 5-chloro-1-methyl-4-nitroimidazole (B20735) showed excellent in-vitro antifungal activity against Candida albicans and Aspergillus niger. researchgate.net

The combination of a chloro and a fluoro group on the indoline scaffold of this compound presents an interesting opportunity for antimicrobial research. These halogens can alter the molecule's lipophilicity, potentially improving its ability to penetrate microbial cell membranes, and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to microbial enzymes or proteins. mdpi.comrsc.org Therefore, derivatives of this compound represent a promising class of compounds for further investigation as novel antibacterial and antifungal agents.

In Vitro Evaluation of Antimicrobial Activity Against Pathogens (e.g., bacteria, fungi)

Analogues of this compound, specifically various chloroindoles, have demonstrated notable in vitro antimicrobial properties against a range of pathogenic microorganisms. Research has focused on determining the minimum inhibitory concentrations (MICs) of these compounds, which is the lowest concentration that prevents visible growth of a microorganism.

Quantitative structure-activity relationship (QSAR) analyses have suggested that the presence of a chloro or bromo group at the 4 or 5-position of the indole ring is crucial for effectively inhibiting the growth of certain bacteria, such as Vibrio parahaemolyticus. For instance, 4-chloroindole (B13527) and 5-chloroindole (B142107) have been identified as potent antibacterial agents. In studies involving uropathogenic Escherichia coli (UPEC), both 4-chloroindole and 5-chloroindole, along with 5-chloro-2-methyl indole, exhibited a MIC of 75 μg/ml.

The antimicrobial effects of these compounds are not limited to a single species. For example, 4-chloroindole has shown efficacy against both V. parahaemolyticus and Vibrio harveyi with a MIC of 50 μg/mL. The broad-spectrum potential of chloroindoles is further supported by their activity against other nosocomial pathogens, including S. aureus, P. aeruginosa, C. albicans, and A. baumannii. The antimicrobial action is believed to be, in part, due to the induction of cell membrane damage. For example, 4-chloroindole at a concentration of 100 μg/mL has been observed to have a bactericidal effect on V. parahaemolyticus within 30 minutes.

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 4-Chloroindole | Vibrio parahaemolyticus | 50 |

| 5-Chloroindole | Vibrio parahaemolyticus | 50 |

| 7-Chloroindole (B1661978) | Vibrio parahaemolyticus | 200 |

| 4-Chloroindole | Vibrio harveyi | 50 |

| 4-Chloroindole | Uropathogenic Escherichia coli | 75 |

| 5-Chloroindole | Uropathogenic Escherichia coli | 75 |

| 5-Chloro-2-methyl indole | Uropathogenic Escherichia coli | 75 |

Investigation of Anti-Biofilm and Anti-Virulence Mechanisms in Microorganisms

Beyond direct antimicrobial activity, chloroindole analogues are being investigated for their ability to combat bacterial virulence and biofilm formation. Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which makes them notoriously resistant to conventional antimicrobial treatments.

Halogenated indoles have been shown to interfere with several mechanisms crucial for biofilm formation and virulence. For instance, compounds such as 4-chloroindole and 7-chloroindole have been found to effectively inhibit biofilm formation, bacterial motility, fimbrial activity, and hydrophobicity in V. parahaemolyticus. Specifically, 4-chloroindole at a concentration of 20 μg/mL was able to inhibit over 80% of biofilm formation in this pathogen.

In the case of uropathogenic Escherichia coli, chloroindoles have been demonstrated to inhibit both swarming and swimming motilities, which are essential for the colonization and dissemination of bacteria. Furthermore, these compounds can reduce cell surface hydrophobicity and inhibit the production of curli, which are amyloid fibers involved in adhesion and biofilm formation.

The anti-virulence activity of these compounds also extends to the inhibition of indole production, a signaling molecule involved in various aspects of bacterial physiology, including biofilm formation and drug resistance. The ability of halogenated indoles to interfere with these virulence factors suggests their potential as quorum quenching agents, which disrupt cell-to-cell communication in bacteria.

Exploration in Agrochemical and Biocide Research

The biological activity of halogenated indoles has also led to their exploration in the fields of agrochemical and biocide research. These investigations aim to develop new solutions for crop protection and the control of pests.

Research has shown that certain halogenated indoles possess nematicidal and insecticidal properties. researchgate.netnih.govnih.gov For example, studies have identified halogenated indole derivatives as potential biocides against plant-parasitic nematodes and insects. researchgate.netnih.gov One such study highlighted the in vitro anthelmintic and insecticidal activities of 5-iodoindole (B102021) against pests like Bursaphelenchus xylophilus (pinewood nematode) and Meloidogyne incognita (root-knot nematode). researchgate.netnih.gov

In the realm of plant growth regulation, a notable analogue is 4-chloroindole-3-acetic acid (4-Cl-IAA). caymanchem.comwikipedia.orgbiosynth.com This compound is a naturally occurring plant hormone, or auxin, found in the seeds of various legumes. wikipedia.org It plays a role in plant development and has been shown to stimulate root formation. biosynth.com The herbicidal activity of 4-chloroindoleacetic acid has also been noted, indicating its potential for weed management.

The diverse biological effects of these halogenated indole analogues underscore their potential for the development of new agrochemicals and biocides, offering alternatives to existing chemical controls.

Future Directions and Emerging Research Avenues for 5 Chloro 4 Fluoroindoline Chemistry

Sustainable and Green Chemistry Methodologies for Synthesis

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. For derivatives of 5-Chloro-4-fluoroindoline, this involves moving away from hazardous reagents and embracing greener alternatives.

Photoredox Catalysis: Visible-light-promoted photoredox catalysis is emerging as a powerful, sustainable strategy for synthesizing substituted indolines. rsc.orgrsc.org This method offers a mild and robust pathway, avoiding the use of toxic, heavy-metal reagents like tin, which have been traditionally problematic. rsc.org Researchers have successfully developed photocatalytic tandem radical cyclizations that proceed efficiently with low catalyst loadings, representing a significant step towards greener indoline (B122111) synthesis. rsc.orgrsc.org A new metal-free, photocatalyzed method involving remote alkyl radical generation and cyclization further expands the green chemistry toolkit for preparing substituted indolines. acs.orgscispace.com

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to complex molecules. The use of engineered enzymes, such as P450 catalysts, for the C(sp³)–H functionalization of N-substituted indolines demonstrates the potential of biocatalysis. chemrxiv.org This method allows for regiodivergent access to different C–H bonds with high selectivity, providing a direct and tunable strategy for creating functionalized indoline building blocks. chemrxiv.org

Green Solvents: The use of eco-friendly solvent systems, such as glycerol-water, is another key aspect of green chemistry. Catalyst-free, one-pot multicomponent synthesis of spiro[indoline-3,3'- rsc.orgnih.govchim.ittriazolidine]-2,5'-diones has been achieved in a glycerol-water system, showcasing an environmentally friendly procedure with a simple workup and high yields. tandfonline.com

| Green Methodology | Key Advantages | Example Application (General Indolines) |

| Visible-Light Photoredox Catalysis | Mild conditions, low catalyst loading, avoids toxic reagents (e.g., tin). rsc.orgrsc.org | Tin-free tandem cyclization of vinyl radicals to form 2,3-disubstituted indolines. rsc.org |

| Biocatalysis (Enzyme-catalyzed) | High regio- and stereoselectivity, operates in aqueous media. chemrxiv.org | Engineered CYP119 catalysts for C(sp³)–H functionalization of N-substituted indolines. chemrxiv.org |

| Green Solvent Systems | Reduced environmental impact, catalyst-free options, simplified workup. tandfonline.com | One-pot synthesis of spiro-indoline derivatives in a glycerol-water mixture. tandfonline.com |

Development of High-Throughput Synthesis and Screening Platforms

To accelerate the discovery of new drugs and materials, high-throughput methods are essential. These platforms enable the rapid synthesis and evaluation of large libraries of compounds.

Library Synthesis: The indoline scaffold is a prime target for the construction of small-molecule libraries for drug discovery. mdpi.com Strategies for creating diverse indole-based chemotypes often start from readily available precursors like tryptamines. nih.gov Palladium-catalyzed coupling reactions have been successfully employed for the parallel library synthesis of 1,2,3-trisubstituted indoles, both in solution and on solid supports. researchgate.netbeilstein-journals.org

Automated Screening: Fully automated high-throughput screening (HTS) systems can test up to 150,000 compounds per week in various assay formats (biochemical, binding, and cell-based). pharmaron.com These platforms, combined with extensive compound libraries, are crucial for identifying new hit compounds. medchemexpress.com For instance, the Maybridge screening collection contains over 51,000 diverse organic compounds designed for HTS campaigns. thermofisher.com The development of automated platforms for reaction optimization, such as screening strong bases for heterocycle functionalization, further accelerates the discovery process. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly designing and prioritizing novel molecules with desired properties.

Generative Models for De Novo Design: Deep generative models, such as Generative Tensorial Reinforcement Learning (GENTRL), can design novel, synthetically feasible small molecules with high predicted activity against specific biological targets. researchgate.net In one remarkable case, GENTRL was used to design, synthesize, and test potent inhibitors of DDR1 kinase, a target implicated in fibrosis, in just 21 days. researchgate.net Another generative deep learning model led to the discovery of a potent and selective RIPK1 inhibitor with a novel scaffold. nih.gov

Scaffold Hopping and Property Prediction: AI can be used for "scaffold hopping" to create new molecular architectures based on known active motifs, a common strategy for designing kinase inhibitors. chemrxiv.org Furthermore, ML models are increasingly used to predict both calculated and experimental molecular properties, aiding in the selection of the most promising candidates for synthesis and testing. acs.org The indole (B1671886) scaffold is a frequent feature in FDA-approved kinase inhibitors, making it a key area for AI-driven drug discovery. mdpi.commdpi.com

Discovery of Novel Catalytic Systems for Chemo- and Regioselective Functionalization

Achieving precise control over which part of the this compound molecule reacts is a significant challenge. The development of new catalytic systems is key to unlocking its full synthetic potential.

C–H Functionalization: Directing group-assisted C–H activation has become a paramount strategy for achieving regioselectivity. chim.it Various transition metals, including palladium, rhodium, and ruthenium, have been used to catalyze the functionalization of specific C–H bonds on the indoline ring that are otherwise unreactive. acs.orgmdpi.comnih.gov For example, rhodium catalysts have been developed for the selective halogenation at the C7 position of indolines. researchgate.netresearchgate.net This is particularly relevant for this compound, as it allows for the introduction of additional functional groups at specific positions on the benzene (B151609) ring.

Controlling Regioselectivity: The inherent reactivity of the indoline core typically favors functionalization at the C2 or C3 positions. chim.it However, by using specific directing groups and catalyst systems, it is possible to steer reactions to the less reactive C4–C7 positions. chim.itacs.org For instance, palladium-catalyzed C–H halogenation at the C7 position of indolines has been achieved using a removable directing group, providing a synthetic handle for further modifications like arylation and alkenylation. acs.org Solvent choice can also be a powerful tool to switch between different multi-functionalized indole products in one-pot reactions. rsc.org

| Catalytic Approach | Target Position(s) | Metal Catalyst | Key Advantage |

| Directing Group-Assisted C–H Halogenation | C7 | Palladium (Pd), Rhodium (Rh) acs.orgresearchgate.net | Installs a halogen as a versatile synthetic handle for further cross-coupling reactions. acs.org |

| C–H Alkenylation/Arylation | C2, C4, C7 | Rhodium (Rh), Ruthenium (Ru), Cobalt (Co) acs.orgresearchgate.net | Achieves functionalization at less reactive positions of the benzene ring. researchgate.net |

| Cross-Dehydrogenative Coupling (CDC) | C2, C3 | Palladium (Pd) chim.it | Forms C-C bonds directly from two C-H bonds, improving atom economy. chim.it |

| Carbonylative Cyclization | N/A | Palladium (Pd) beilstein-journals.org | Creates complex, fused polycyclic indole structures. beilstein-journals.org |

Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The unique properties of the indoline scaffold position it at the crossroads of several scientific disciplines, leading to innovative applications beyond traditional pharmaceuticals.

Chemical Biology and Fluorescent Probes: Indoline derivatives are being developed as sophisticated tools for chemical biology. ontosight.ai Rationally designed solvatochromic indoline dyes serve as fluorescent probes to investigate the microenvironment of cellular organelles like mitochondria. nih.govresearchgate.net These probes can report on local polarity and are valuable for studying cellular processes under both normal and disease conditions. nih.gov Other fluorescent indoline derivatives have been developed to specifically stain lipid droplets in cancer cells or act as pH-sensitive probes. diva-portal.orgdiva-portal.org

Materials Science: In materials science, indoline-based compounds are being engineered for applications in organic electronics. They are used as organic sensitizers in dye-sensitized solar cells (DSSCs), where molecular engineering of the indoline donor can optimize light-harvesting capabilities and improve power conversion efficiency. rsc.orgicrc.ac.irnih.govresearchgate.net Simple, photocleavable indoline-based materials are also being used to create surfaces where wettability can be precisely controlled with UV light, opening applications in microfluidics and smart materials. rsc.org

This forward-looking perspective highlights the dynamic and expanding future of this compound chemistry. Advances in sustainable synthesis, high-throughput technologies, artificial intelligence, and catalysis are poised to unlock new applications, solidifying the importance of this halogenated scaffold in creating next-generation medicines, biological tools, and advanced materials.

Q & A

Q. How can this compound be utilized in medicinal chemistry or material science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.